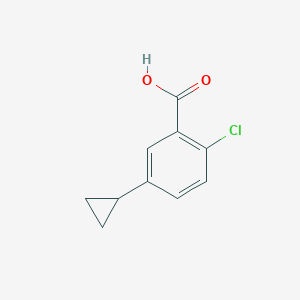
Methyl 3-(benzyloxy)-4-iodobenzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such compounds often involves various chemical reactions, including condensation, substitution, and others . The exact method would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
The reactivity of a compound can be influenced by the functional groups present in the molecule. For instance, the benzyloxy and iodine groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and others.Applications De Recherche Scientifique
Liquid-Crystalline Phase Applications
Methyl 3-(benzyloxy)-4-iodobenzoate plays a role in the development of novel liquid-crystalline (LC) phases. Research by (Balagurusamy et al., 1997) demonstrates its use in the synthesis of monodendrons which form cubic LC phases. This finding is significant for advanced materials science, particularly in the development of self-organizing systems.
Synthesis of 3-Iodobenzo[b]furans
The compound is instrumental in the synthesis of 3-iodobenzo[b]furans, as shown by (Okitsu et al., 2008). This process involves iodocyclization and is crucial for creating compounds with potential applications in pharmaceuticals and organic electronics.
Catalysis in Organic Synthesis
This compound is also utilized in catalysis for organic synthesis. (Chang et al., 2007) describe its use in cyclization reactions with aldehydes, mediated by cobalt bidentate phosphine complexes. This method is significant for synthesizing phthalide derivatives, which are useful in various chemical applications.
Synthesis of Iodobenzene Derivatives
Research by (Matsumoto et al., 2008) demonstrates the use of this compound in synthesizing iodobenzene derivatives. This synthesis is important for creating compounds used in diverse industrial applications, from dyes to pharmaceuticals.
Radioiodination and Biodistribution Studies
In nuclear medicine, (Patel et al., 1991) used this compound for radioiodination and subsequent biodistribution studies. This research is crucial in developing new radiopharmaceuticals for diagnostic imaging.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-iodo-3-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARIEFYANPKBAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


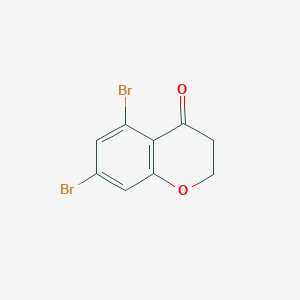

![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1398759.png)

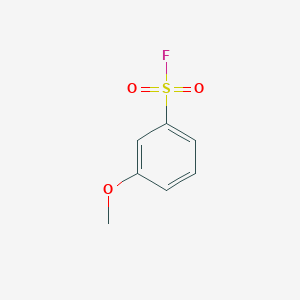

![Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1398768.png)
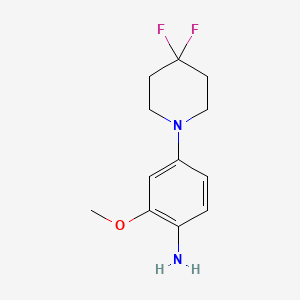
![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)
![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)
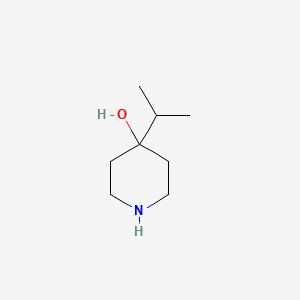
![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)
